molecular formula C6H6ClN3O2 B072119 Methyl 3-amino-6-chloropyrazine-2-carboxylate CAS No. 1458-03-3

Methyl 3-amino-6-chloropyrazine-2-carboxylate

Cat. No.: B072119
CAS No.: 1458-03-3
M. Wt: 187.58 g/mol
InChI Key: JGAJCAJHSHUPGH-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chloropyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.59 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with an amino group at the 3-position, a chlorine atom at the 6-position, and a methyl ester group at the 2-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

Methyl 3-amino-6-chloropyrazine-2-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Safety and Hazards

“Methyl 3-amino-6-chloropyrazine-2-carboxylate” is classified under GHS07 for safety . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Future Directions

“Methyl 3-amino-6-chloropyrazine-2-carboxylate” has been used in the synthesis of various compounds, indicating its potential for future applications in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate typically involves the reaction of 3-amino-2-pyrazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the methyl ester . The reaction conditions generally include:

    Temperature: Room temperature to reflux conditions

    Solvent: Methanol or dichloromethane

    Catalyst: Thionyl chloride

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Various substituted pyrazine derivatives.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Hydrolysis Products: 3-amino-6-chloropyrazine-2-carboxylic acid.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chlorine substituents on the pyrazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-amino-6-chloropyrazine-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-amino-5-chloropyrazine-2-carboxylate: Similar structure but with the chlorine atom at the 5-position.

    Methyl 3-amino-6-bromopyrazine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: Contains an additional amino group at the 5-position.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their substituents.

Properties

IUPAC Name

methyl 3-amino-6-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAJCAJHSHUPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356460
Record name Methyl 3-amino-6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1458-03-3
Record name Methyl 3-amino-6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-6-chloropyrazine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

One of the intermediates, 2-amino-5-chloropyrazine is prepared following the general procedure of Palamidessi and Bernardi, J. Org. Chem. 29, 2491 (1964), wherein methyl 2-amino-3-pyrazinylcarboxylate is allowed to react with chlorine in acetic acid to yield methyl 2-amino-5-chloro-3-pyrazinylcarboxylate. This ester is hydrolyzed with aqueous sodium hydroxide to yield 2-amino-3-carboxy-5-chloropyrazine, which is then heated in tetrahydronaphthalene and decarboxylated to yield the desired 2-amino-5-chloropyrazine.
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